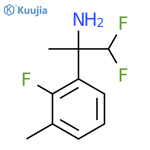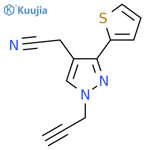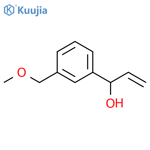Polyhalogenopyridine
Polyhalopyridines are a class of organic compounds characterized by the presence of multiple halogen atoms attached to pyridine rings. These molecules exhibit diverse chemical and physical properties depending on the specific halogen substituents (such as chlorine, bromine, or iodine) and their positions within the pyridine ring structure. Due to their unique electronic and structural features, polyhalopyridines find applications in various fields including catalysis, materials science, and medicinal chemistry.
In catalysis, certain polyhalopyridine complexes can serve as efficient catalysts for organic reactions such as arylation or Friedel-Crafts alkylation. Their ability to stabilize transition metal species makes them valuable tools in synthesis. In materials science, these compounds are explored for their potential use in designing novel conducting polymers and electroactive materials due to their redox-active nature.
In pharmaceutical research, polyhalopyridines may act as drug precursors or exhibit biological activities themselves, making them of interest for developing new therapeutic agents. The tunable electronic properties arising from halogen substitutions allow for the rational design of compounds with specific desired functionalities, thereby enhancing their utility in both academic and industrial settings.

| Struktur | Chemischer Name | CAS | MF |
|---|---|---|---|
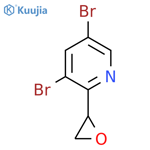 |
3,5-dibromo-2-(oxiran-2-yl)pyridine | 1565338-42-2 | C7H5Br2NO |
 |
4-(Difluoromethyl)-5-iodo-3-methoxy-2-(trifluoromethyl)pyridine | 1805410-83-6 | C8H5F5INO |
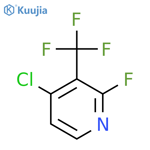 |
4-Chloro-2-fluoro-3-(trifluoromethyl)pyridine | 1227574-74-4 | C6H2ClF4N |
 |
3-Bromo-4-chloro-2-methoxypyridine | 1211524-10-5 | C6H5BrClNO |
 |
Pyridine, 2,6-dichloro-4-ethenyl- | 1824124-68-6 | C7H5Cl2N |
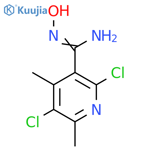 |
(Z)-2,5-dichloro-N'-hydroxy-4,6-dimethylpyridine-3-carboximidamide | 923288-59-9 | C8H9Cl2N3O |
 |
2-(Chloromethyl)-3,5-difluoro-4-(difluoromethyl)pyridine | 1805007-89-9 | C7H4ClF4N |
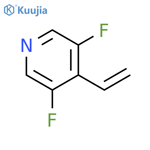 |
3,5-Difluoro-4-vinylpyridine | 1824202-15-4 | C7H5F2N |
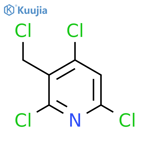 |
2,4,6-Trichloro-3-(chloromethyl)pyridine | 110469-77-7 | C6H3Cl4N |
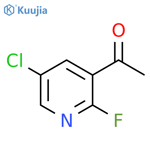 |
1-(5-chloro-2-fluoro-3-pyridyl)ethanone | 1256808-91-9 | C7H5ClFNO |
Verwandte Literatur
-
Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
-
Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
Empfohlene Lieferanten
-
Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
pengshengyueFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
Empfohlene Produkte
